1-(1,2-Diphenylethyl)piperazine
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Overview
Description
1-(1,2-Diphenylethyl)piperazine, also known as MT-45, is a synthetic compound that belongs to the piperazine class of chemicals. It was initially developed in the 1970s by Dainippon Pharmaceutical Co. as an alternative to morphine for analgesia . This compound has gained attention due to its potent opioid-like effects and its presence in the recreational drug market as a novel psychoactive substance .
Preparation Methods
The synthesis of 1-(1,2-diphenylethyl)piperazine involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach is the reductive amination of piperazine with 1,2-diphenylethylamine . Industrial production methods often involve large-scale synthesis using these routes, ensuring high yields and purity.
Chemical Reactions Analysis
1-(1,2-diphenylethyl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where the piperazine ring can be modified with different substituents.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(1,2-diphenylethyl)piperazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various piperazine derivatives.
Biology: The compound is studied for its interactions with opioid receptors and its potential as an analgesic.
Industry: It is used in the development of new psychoactive substances and designer drugs.
Mechanism of Action
The mechanism of action of 1-(1,2-diphenylethyl)piperazine involves its interaction with opioid receptors in the brain. It acts as an agonist at these receptors, mimicking the effects of endogenous opioids and producing analgesic effects . Additionally, it may interact with other non-opioid receptors, contributing to its complex pharmacological profile .
Comparison with Similar Compounds
1-(1,2-diphenylethyl)piperazine is unique compared to other similar compounds due to its specific chemical structure and potent opioid-like effects. Similar compounds include:
Diphenidine: Another 1,2-diarylethylamine with dissociative properties.
Fluorolintane: A fluorinated analog with similar dissociative effects.
Methoxetamine: A ketamine analog with dissociative and analgesic properties.
Properties
CAS No. |
88144-93-8 |
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Molecular Formula |
C18H22N2 |
Molecular Weight |
266.4 g/mol |
IUPAC Name |
1-(1,2-diphenylethyl)piperazine |
InChI |
InChI=1S/C18H22N2/c1-3-7-16(8-4-1)15-18(17-9-5-2-6-10-17)20-13-11-19-12-14-20/h1-10,18-19H,11-15H2 |
InChI Key |
NIBIYLDNVMUKNB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C(CC2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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